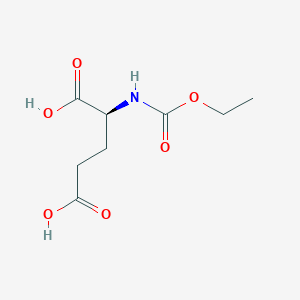

N-Carbethoxy-L-glutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

5700-75-4 |

|---|---|

Molecular Formula |

C8H13NO6 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)pentanedioic acid |

InChI |

InChI=1S/C8H13NO6/c1-2-15-8(14)9-5(7(12)13)3-4-6(10)11/h5H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t5-/m0/s1 |

InChI Key |

WQTVQSGHEBLPPP-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCOC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Conceptual Framework of N Protected L Glutamic Acid Derivatives in Organic Synthesis

The use of N-protected L-glutamic acid derivatives, such as N-Carbethoxy-L-glutamic acid, is a cornerstone of modern organic synthesis, particularly in peptide chemistry. peptide.com The primary role of the N-protecting group is to prevent the amino group of the glutamic acid from undergoing unwanted reactions during a chemical transformation. wikipedia.org In peptide synthesis, for instance, the goal is to form a specific amide bond (a peptide bond) between the carboxyl group of one amino acid and the amino group of another. thermofisher.com Without protection, the amino group of the first amino acid could react with the activated carboxyl group of another molecule of the same amino acid, leading to uncontrolled polymerization. peptide.com

By temporarily "masking" the amino group with a protecting group like the carbethoxy group, chemists can direct the reaction to occur only at the desired carboxyl group. thermofisher.com This strategy of selective protection is a key principle of "orthogonal protection," where different protecting groups on the same molecule can be removed under different conditions, allowing for complex, multi-step syntheses. peptide.com N-protected glutamic acid derivatives are particularly valuable as they can be used to introduce glutamic acid residues into a peptide chain or to serve as a starting point for creating more complex molecular architectures. nih.gov The carbamate (B1207046) linkage in this compound is a common and effective type of protecting group, known for its stability under various reaction conditions and its predictable removal. nih.govmasterorganicchemistry.com

Historical Context of Amino Acid N Protection Strategies

The development of methods to protect the amino group of amino acids has been intrinsically linked to the advancement of peptide synthesis. The challenge of linking amino acids in a controlled sequence was a significant hurdle for early 20th-century chemists.

The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group. nih.gov This was the first truly effective and reversible N-protecting group, and its development is considered a landmark in peptide chemistry. nih.gov The Cbz group could be introduced onto the amino group of an amino acid and then later removed by catalytic hydrogenation, a method gentle enough not to break the newly formed peptide bonds. masterorganicchemistry.com

Following this, the mid-20th century saw the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a technique that revolutionized the field and for which he was awarded the Nobel Prize in Chemistry. nih.gov SPPS spurred the development of new protecting groups compatible with this new methodology. The tert-butyloxycarbonyl (Boc) group, which is removed by treatment with a mild acid like trifluoroacetic acid (TFA), became a staple in SPPS. wikipedia.orgthermofisher.com

In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino. nih.gov The Fmoc group is notable for being base-labile, meaning it can be removed with a mild base, offering an alternative to the acid-labile Boc group. thermofisher.com This provided chemists with an "orthogonal" protection strategy, allowing for the selective removal of either the N-terminal protecting group or side-chain protecting groups without affecting the other. peptide.com The development of these carbamate-based protecting groups—Cbz, Boc, and Fmoc—laid the foundation for the synthesis of complex peptides and proteins that are essential in research and medicine today. nih.govmasterorganicchemistry.com

Significance of L Glutamic Acid As a Chiral Scaffold for Chemical Transformations

Strategies for N-Carbethoxylation of L-Glutamic Acid

The introduction of a carbethoxy group onto the nitrogen atom of L-glutamic acid is a critical step in the synthesis of various peptides and complex molecules. This N-protection strategy modifies the amino acid's reactivity, enabling selective reactions at other functional groups.

Reagent Systems and Reaction Optimization for N-Protection

The N-carbethoxylation of L-glutamic acid is typically achieved through its reaction with ethyl chloroformate. This reaction is generally performed in an aqueous alkaline medium, such as a solution of sodium hydroxide, or in the presence of a base like magnesium oxide. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Optimization of this reaction involves careful control of parameters such as temperature, pH, and the rate of addition of the acylating agent. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to minimize side reactions, including the hydrolysis of the ethyl chloroformate and potential racemization of the chiral center. The pH of the reaction mixture must be carefully controlled to ensure the amino group is sufficiently nucleophilic to react with the ethyl chloroformate while minimizing the hydrolysis of the reagent.

Alternative methods for N-protection that can be applied to amino acids include the use of other chloroformate esters, such as benzyl (B1604629) chloroformate for the introduction of the benzyloxycarbonyl (Cbz or Z) group, or di-tert-butyl dicarbonate (B1257347) for the tert-butoxycarbonyl (Boc) group. These protecting groups offer different deprotection strategies, providing versatility in multistep synthetic sequences.

Considerations for Stereochemical Preservation during Derivatization

A paramount concern during the N-carbethoxylation of L-glutamic acid is the preservation of the stereochemical integrity at the α-carbon. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur under certain conditions, particularly with excessive base or elevated temperatures. researchgate.net The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate, which can readily tautomerize to a resonance-stabilized, achiral form. Subsequent ring-opening can lead to a racemic mixture of the amino acid derivative.

To mitigate the risk of racemization, the reaction is typically carried out under carefully controlled, mild conditions. researchgate.net The use of the Schotten-Baumann reaction conditions, which involve the acylation of the amino acid in a biphasic system of water and an immiscible organic solvent at low temperatures, is a common strategy. This approach helps to maintain a low concentration of the acylating agent in the aqueous phase, thereby reducing the likelihood of side reactions and racemization. researchgate.net Furthermore, the choice of the protecting group itself can influence stereochemical stability. For instance, urethane-type protecting groups like carbethoxy are generally less prone to inducing racemization compared to acyl-type groups. oup.com

Table 1: Reagent Systems for N-Protection of L-Glutamic Acid

| Protecting Group | Reagent | Typical Reaction Conditions |

|---|---|---|

| Carbethoxy (Cbz) | Ethyl Chloroformate | Aqueous NaOH or MgO, 0-5 °C |

| Benzyloxycarbonyl (Z) | Benzyl Chloroformate | Aqueous NaHCO₃ or Na₂CO₃, 0-5 °C |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Aqueous NaOH or organic solvent with a base (e.g., triethylamine) |

Synthesis of Active Esters and Anhydrides Derived from N-Protected L-Glutamic Acid

Active esters and anhydrides of N-protected L-glutamic acid are valuable intermediates in peptide synthesis. They facilitate the formation of amide bonds under mild conditions with high efficiency and minimal racemization.

Preparation of N-Carboxy-L-glutamic Acid Anhydrides (NCAs) from L-Glutamic Acid Derivatives

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as important monomers for the synthesis of polypeptides through ring-opening polymerization. wikipedia.orgresearchgate.net The synthesis of NCAs from L-glutamic acid derivatives typically involves the treatment of the amino acid with phosgene (B1210022) or its safer equivalents, such as diphosgene or triphosgene. wikipedia.orggoogle.comscispace.comgoogle.com This reaction leads to the formation of the five-membered heterocyclic ring of the NCA.

A classic method, first described by Hermann Leuchs, involves the heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum. wikipedia.org However, this method's requirement for high temperatures can lead to the decomposition of some NCAs. wikipedia.org More contemporary and milder methods have been developed. One notable procedure involves the direct phosgenation of an unprotected amino acid. wikipedia.org To circumvent issues with the moisture sensitivity of NCAs and the harshness of phosgene, moisture-tolerant routes have been developed. These can employ epoxides like propylene (B89431) oxide or epichlorohydrin (B41342) as scavengers for the hydrogen chloride byproduct, preventing acid-catalyzed decomposition. chemrxiv.orgepo.org This allows for the synthesis to be conducted in open vessels and with analytical grade solvents. pku.edu.cn Another innovative, phosgene-free approach utilizes carbon dioxide as a C1 source in combination with a coupling reagent like n-propylphosphonic anhydride (B1165640) to directly synthesize NCAs from amino acids. rsc.org

For large-scale preparations, simplifying the purification process is crucial. A filtration step through diatomaceous earth (celite) has been shown to be effective for purifying NCAs on a large scale. tandfonline.com

Asymmetric Synthesis of Related Carboxy-L-glutamic Acid Analogues

The asymmetric synthesis of analogues of carboxy-L-glutamic acid is of significant interest due to the importance of these compounds in various biological processes. These syntheses often require sophisticated strategies to control the stereochemistry at multiple centers.

One approach involves a proline-catalyzed Knoevenagel condensation between Garner's aldehyde and Meldrum's acid to produce an orthogonally protected γ-carboxy-L-glutamic acid (L-Gla). epfl.ch Another strategy utilizes a chiral Cu(II) complex to direct the diastereoselective Michael addition of di-tert-butyl methylenemalonate to a glycine (B1666218) Schiff base. nih.gov This method allows for the synthesis of an Fmoc-protected L-γ-carboxyglutamic acid derivative suitable for solid-phase peptide synthesis. nih.gov

Michael addition reactions involving nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives provide a general route to χ-constrained five-carbon-atom amino acids. researchgate.net Furthermore, the synthesis of nonracemic hydroxyglutamic acid analogues, which can form additional hydrogen bonds, often starts from natural products like serine or pyroglutamic acid, utilizing them as chiral synthons ("chirons"). beilstein-journals.orgnih.gov For instance, the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis and separation of diastereomers has been used to produce hydroxyglutamic acids. beilstein-journals.orgnih.gov

Table 2: Modern Synthetic Routes to N-Carboxyanhydrides (NCAs)

| Method | Key Reagents | Advantages |

|---|---|---|

| Phosgenation | Phosgene, Diphosgene, or Triphosgene | Direct, well-established method. wikipedia.orggoogle.com |

| Leuchs Method | N-alkoxycarbonyl amino acid chloride, heat | Historical significance. wikipedia.org |

| Moisture-Tolerant Synthesis | Triphosgene, Epoxide (e.g., Propylene Oxide) | Tolerates moisture, scalable, avoids strict anhydrous conditions. chemrxiv.orgpku.edu.cn |

| Phosgene-Free Synthesis | Carbon Dioxide, n-Propylphosphonic Anhydride | Utilizes abundant CO₂, avoids toxic phosgene. rsc.org |

Derivatization at Carboxylic Acid Side Chains of this compound

The two carboxylic acid groups of this compound, one at the α-position and one at the γ-position in the side chain, offer opportunities for further chemical modification. Selective derivatization of these groups is essential for building more complex molecules, such as peptides with modified side chains or other functionalized compounds.

The selective derivatization often relies on the differential reactivity of the α- and γ-carboxylic acids or the use of protecting groups. For instance, the γ-carboxylic acid can be selectively esterified while the α-carboxylic acid is protected, or vice versa. This allows for the introduction of various functionalities through the ester or amide linkages.

A common strategy for forming amides at the carboxylic acid side chains involves the use of coupling reagents. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to activate the carboxylic acid, facilitating its reaction with an amine. researchgate.net To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.net

Active esters can also be prepared from the carboxylic acid groups, which then react smoothly with nucleophiles. This approach provides stable, isolable intermediates that can be used in subsequent coupling reactions with high selectivity. researchgate.net

Furthermore, chemical derivatization can be used to introduce specific labels or functional groups for analytical purposes. For example, all carboxyl groups in a peptide, including those on glutamic acid side chains, can be derivatized with tertiary or quaternary amines to increase the charge state of the peptide for enhanced detection in mass spectrometry. nih.gov This near-complete labeling is crucial for avoiding complex mixtures of partially-labeled products. nih.gov

Table 3: Common Coupling Reagents for Carboxylic Acid Derivatization

| Reagent Class | Examples | Additives | Purpose |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Amide bond formation, esterification. researchgate.net |

| Organophosphorus Reagents | BOP, PyBOP, DPPA | Amide bond formation. researchgate.net | |

| Aminium/Uronium Reagents | HBTU, TBTU, HATU | Amide bond formation with low racemization. researchgate.net |

Esterification Reactions

The dicarboxylic nature of this compound presents a unique challenge and opportunity in synthesis: the selective or exhaustive esterification of its α- and γ-carboxylic acid groups. The choice of methodology dictates whether a mono- or di-ester is formed and, in the case of mono-esterification, which carboxyl group reacts.

Classical Fischer-Speier esterification, which involves heating the acid in an alcohol with a strong acid catalyst, can be employed. However, controlling the selectivity can be difficult. More advanced methods offer greater control over the reaction's outcome. For instance, the use of chlorotrimethylsilane (B32843) (TMSCl) serves as an effective acid catalyst precursor for the selective esterification of L-glutamic acid in the presence of various alcohols. researchgate.net This method is valuable as the resulting alkyl TMS ether can be easily removed. researchgate.net

Another established method involves the reaction of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH) to form the dibenzyl ester. acs.org This reaction is typically performed in a solvent like benzene (B151609), toluene, or cyclohexane (B81311) at reflux with a Dean-Stark trap to remove the water formed during the reaction. acs.org Recent findings show that copper(II) chloride (CuCl2) can greatly promote the esterification of L-glutamic acid with benzyl alcohol, leading to a high yield and 100% selectivity for the γ-benzyl ester. researchgate.net This selectivity is attributed to the coordination of the metal cation to the amino and α-carbonyl groups, which increases the acidity of the γ-carboxyl group and directs the esterification to that position. researchgate.net

For the synthesis of specific esters, such as allyl esters, the Mitsunobu reaction is a powerful tool. For example, N-Boc-L-glutamic acid α-tert-butyl ester can be reacted with allyl alcohol, triphenylphosphine (B44618) (PPh3), and diisopropylazodicarboxylate (B7806520) (DIAD) to selectively form the γ-allyl ester. nih.gov These methodologies are directly applicable to the N-carbethoxy analogue, providing a toolkit for creating a variety of mono- and di-ester derivatives.

| Method | Reagents & Conditions | Primary Product | Key Feature | Reference |

|---|---|---|---|---|

| TMSCl-Mediated | TMSCl, Alcohol (e.g., EtOH) | Mono- or Di-ester | TMSCl acts as an acid catalyst precursor; clean workup. | researchgate.net |

| Acid-Catalyzed (TsOH) | Benzyl alcohol, p-TsOH, Cyclohexane, Reflux | Dibenzyl ester | Standard method for preparing dibenzyl esters. | acs.org |

| Metal-Promoted | Benzyl alcohol, CuCl2 | γ-Benzyl ester | High regioselectivity for the γ-position due to metal coordination. | researchgate.net |

| Mitsunobu Reaction | Allyl alcohol, PPh3, DIAD, THF | γ-Allyl ester | Mild conditions for selective esterification of the γ-carboxyl group. | nih.gov |

Amidation Reactions for Peptide Linkages

The formation of an amide bond, the cornerstone of a peptide linkage, from this compound requires the activation of one of its carboxylic acid groups followed by reaction with an amine. researchgate.net The N-carbethoxy group serves as a crucial protecting group for the α-amino function, preventing self-polymerization and directing the reaction to the desired carboxyl groups. This is analogous to the widely used benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups. peptide.com

The most common strategy involves the use of coupling reagents that convert the carboxylic acid into a more reactive species. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide. A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve yields.

Organophosphorus Reagents: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency. researchgate.net

Aminium/Uronium Reagents: Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are highly effective for forming peptide bonds. researchgate.net

Modern, environmentally conscious approaches to peptide synthesis have also been developed, such as solvent-free and metal-free methods that utilize the C–N bond cleavage of lactams to form peptide bonds with high atom economy. nih.govrsc.org While these are general methods, they represent the forefront of peptide synthesis technology and could be applied to sequences containing glutamic acid derivatives. nih.gov

| Reagent Class | Example(s) | Abbreviation | Typical Use |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC; EDC | Widely used, often with additives like HOBt to minimize racemization. |

| Organophosphorus | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient for coupling, especially for sterically hindered amino acids. |

| Aminium/Uronium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Rapid and effective coupling with low racemization. |

Regio- and Chemoselectivity in Multi-functional this compound Synthesis

The presence of three distinct functional groups in this compound—the α-carboxyl, the γ-carboxyl, and the N-carbethoxy (carbamate)—necessitates precise control over reaction selectivity.

Regioselectivity refers to the preferential reaction at one of the two carboxyl groups. The α- and γ-carboxylic acids have slightly different pKa values and steric environments, which can be exploited to achieve selective reactions. A powerful strategy for controlling regioselectivity involves the formation of an N-protected glutamic anhydride intermediate. The subsequent ring-opening of this anhydride by a nucleophile can be directed by the choice of solvent. researchgate.netacs.org Research on N-Cbz-glutamic acid anhydride has shown that reaction with anilines in a non-polar solvent like benzene favors the formation of the α-anilide. researchgate.netacs.org Conversely, performing the reaction in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) directs the reaction to the γ-position, yielding the γ-anilide with high selectivity. researchgate.netacs.org This solvent-dependent control is a key tool for directing reactions on the glutamic acid scaffold. researchgate.net

Chemoselectivity is the preferential reaction of a reagent with one type of functional group to the exclusion of others. wikipedia.org In the context of this compound, a primary goal is to modify the carboxylic acids without affecting the N-carbethoxy protecting group. The carbamate (B1207046) group is generally stable to many of the conditions used for esterification and amidation of carboxylic acids. peptide.com However, harsh acidic or basic conditions can cleave the protecting group. Therefore, the selection of mild and selective reagents is paramount. For example, using EDC/HOBt for amidation or performing a Mitsunobu esterification allows for the modification of the carboxyl groups under conditions that leave the N-carbethoxy group intact. nih.govresearchgate.net The challenge lies in choosing conditions that activate the intended carboxyl group for nucleophilic attack while ensuring that neither the nucleophile nor the reagents engage in unwanted side reactions with the protecting group. nih.gov

Reaction Pathways for N-Carbethoxy Group Formation and Cleavage

The formation of the N-carbethoxy group on L-glutamic acid is a critical step in the synthesis of its N-carboxy anhydride (NCA), a key monomer for polypeptide production. This process typically involves the reaction of L-glutamic acid with an ethyl chloroformate-like reagent. The reverse reaction, the cleavage of the N-carbethoxy group, is equally important, particularly in the context of polymerization where the removal of the protecting group is a necessary step for chain propagation.

The cleavage of the N-carbethoxy group can be influenced by various factors, including the presence of acids or bases. For instance, strong acids can protonate the amino group, thereby inhibiting reactions that require a nucleophilic amine. chinesechemsoc.org Conversely, the cleavage process is integral to the "normal amine mechanism" of NCA polymerization, where the decarboxylation of a carbamic acid intermediate regenerates the nucleophilic amine at the growing chain end. nih.govdcu.ie

Kinetic Analysis of Reactions Involving this compound Intermediates

The kinetics of reactions involving this compound and its derivatives, particularly the N-carboxy anhydride (NCA) of L-glutamic acid, are complex and highly dependent on reaction conditions. The polymerization of glutamic acid NCA can proceed through different mechanisms, each with distinct kinetic profiles. mpg.de

Kinetic studies have revealed that the rate of polymerization can be significantly influenced by factors such as the initiator used, the presence of catalysts, and even the physical conditions of the reaction. chinesechemsoc.orgnih.govmpg.de For example, the removal of carbon dioxide, a byproduct of the polymerization, can accelerate the reaction by shifting the equilibrium of the carbamic acid intermediate towards the active amine form. nih.govrsc.org This has been demonstrated in studies where purging the reaction with nitrogen gas leads to a significant increase in the polymerization rate. nih.gov

Furthermore, the addition of certain organic acids can also accelerate the polymerization of NCAs. chinesechemsoc.orgchinesechemsoc.org This is attributed to the activation of the NCA monomer through hydrogen bonding, which enhances its reactivity towards the propagating chain end. chinesechemsoc.org However, the effect of acids is nuanced, as strong acids can inhibit polymerization by protonating the amine initiator and the growing polymer chain ends. chinesechemsoc.org

Mechanistic Insights into Polymerization Initiated by or Involving N-Carboxy Anhydrides (NCAs) of L-Glutamic Acid.chinesechemsoc.orgroyalsocietypublishing.orgresearchgate.netnih.govnih.gov

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of L-glutamic acid is the most common method for synthesizing poly(L-glutamic acid) and its derivatives. nih.gov The mechanism of this polymerization is multifaceted and can be directed along different pathways depending on the initiator and reaction conditions. dcu.iempg.deillinois.edunih.gov

Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM) in NCA Polymerization.chinesechemsoc.orgroyalsocietypublishing.orgpeptide.com

Two primary mechanisms govern the ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). dcu.iempg.denih.govillinois.edunih.gov

Normal Amine Mechanism (NAM): This mechanism is typically initiated by primary amines or other nucleophiles. dcu.ieillinois.edu The initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate. nih.govdcu.ie This intermediate then undergoes decarboxylation to release carbon dioxide and regenerate a primary amine at the end of the growing polymer chain, which can then attack another NCA monomer. nih.gov The decarboxylation step is often the rate-determining step in the NAM. nih.gov

Activated Monomer Mechanism (AMM): The AMM is generally initiated by strong bases, such as tertiary amines or alkoxides. mpg.deillinois.edunih.gov In this pathway, the initiator acts as a base, deprotonating the nitrogen of the NCA monomer to form a highly nucleophilic NCA anion. dcu.iempg.de This anion then attacks another NCA monomer, propagating the polymer chain. mpg.de The AMM can also occur as a side reaction in polymerizations intended to proceed via the NAM, especially at higher monomer concentrations. nih.gov

It is also possible for both NAM and AMM to coexist during a polymerization, and the dominant pathway can be influenced by the specific reaction conditions. mpg.denih.gov

Influence of Initiators and Reaction Conditions on Polymerization Control.chinesechemsoc.orgroyalsocietypublishing.orgnih.govillinois.edupeptide.combeilstein-journals.org

The choice of initiator and the control of reaction conditions are crucial for achieving a controlled, or "living," polymerization of glutamic acid NCA, which allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. chinesechemsoc.orgillinois.edu

Initiators: Primary amines are common initiators that generally favor the NAM. illinois.edu However, the basicity of the amine can also lead to the competing AMM. nih.gov Transition metal complexes have been developed as initiators to provide better control over the polymerization. illinois.edu More recently, the use of primary amine hydrochlorides as initiators has been shown to suppress the AMM and lead to a more controlled polymerization. nih.gov The use of silyl (B83357) amines has also been explored to achieve controlled polymerization through a silyl-group transfer mechanism. rsc.org

Reaction Conditions:

Temperature: Lowering the reaction temperature can help to suppress side reactions and improve the living character of the polymerization. researchgate.net

Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chain, as well as the kinetics of the polymerization.

Pressure/Atmosphere: As mentioned earlier, removing CO2 from the reaction mixture, for example by conducting the polymerization under a flow of nitrogen, can significantly accelerate the reaction rate. nih.govrsc.org

Additives: The addition of certain acids, like acetic acid, can accelerate the polymerization by activating the NCA monomer. chinesechemsoc.orgchinesechemsoc.org However, strong acids like HCl can inhibit the polymerization. chinesechemsoc.org

| Parameter | Effect on Polymerization | References |

| Initiator | Influences the dominant polymerization mechanism (NAM vs. AMM) and control over polymer properties. | rsc.orgillinois.edunih.gov |

| Temperature | Lower temperatures can reduce side reactions and enhance control. | researchgate.net |

| CO2 Removal | Accelerates the rate of polymerization by shifting the carbamic acid equilibrium. | nih.govrsc.org |

| Acid Additives | Weak acids can accelerate polymerization by activating the monomer; strong acids can inhibit it. | chinesechemsoc.orgchinesechemsoc.org |

Stereochemical Control and Racemization Prevention in Synthetic Routes.google.comluxembourg-bio.com

Maintaining the stereochemical integrity of L-glutamic acid throughout the synthetic process is of utmost importance, as the biological activity of the resulting polypeptides is highly dependent on their stereochemistry. Racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, can occur at various stages of synthesis and polymerization.

One potential point for racemization is during the activation of the carboxylic acid group, for example, when using carbodiimide (B86325) coupling agents. nih.govpeptide.com The formation of a chirally labile intermediate can lead to a loss of stereochemical purity. nih.gov To mitigate this, strategies such as the addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) are often employed. peptide.com

In the context of preparing D-glutamic acid from L-glutamic acid, controlled racemization is intentionally induced. This can be achieved by forming a Schiff base intermediate in the presence of a catalyst at elevated temperatures. google.com However, in the synthesis of L-polypeptides, such conditions must be strictly avoided.

The synthesis of complex glutamic acid analogs also requires careful stereochemical control. beilstein-journals.orgbeilstein-journals.orgnih.gov This often involves the use of chiral auxiliaries or stereoselective reactions to ensure the desired stereochemistry of the final product. beilstein-journals.orgnih.gov Enzymatic methods can also be employed for the stereospecific synthesis or resolution of glutamic acid derivatives, offering high selectivity under mild conditions. researchgate.netrsc.org

Applications in Advanced Organic and Polymer Chemistry

Development of Poly(L-glutamic acid)-Based Materials

Poly(L-glutamic acid) (PGA) is a biodegradable and biocompatible polymer with numerous applications in medicine and biotechnology. N-Carbethoxy-L-glutamic acid is a key precursor in the synthesis of the monomer required for the production of high molecular weight PGA.

The most common and efficient method for synthesizing high molecular weight poly(L-glutamic acid) is the ring-opening polymerization (ROP) of L-glutamic acid N-carboxyanhydrides (NCAs). This compound, as an N-alkoxycarbonyl amino acid, can be a starting material for the synthesis of these NCAs. The process involves the cyclization of the protected amino acid, often using reagents like phosgene (B1210022) or its derivatives, to form the reactive NCA monomer.

Once the γ-protected L-glutamate NCA is synthesized, its ring-opening polymerization can be initiated by various nucleophiles, such as primary amines. The polymerization proceeds with the loss of carbon dioxide and the formation of amide bonds, leading to the formation of poly(γ-protected-L-glutamate). The final step is the deprotection of the side-chain carboxyl groups to yield poly(L-glutamic acid). The choice of the side-chain protecting group (e.g., benzyl (B1604629), tert-butyl) is critical as its removal should be efficient and not cause degradation of the polymer backbone. nih.gov

| Initiator Type | Typical Initiators | Polymerization Characteristics |

| Primary Amines | n-Hexylamine, Benzylamine | Well-controlled polymerization, predictable molecular weights, low polydispersity. |

| Amine Hydrochlorides | n-Butylamine·HCl | Living polymerization characteristics. elsevierpure.com |

| Organometallic Complexes | Transition metal complexes | Can provide good control over polymerization. |

Table 1: Initiators for the Ring-Opening Polymerization of L-Glutamate NCAs

The side-chain carboxyl groups of poly(L-glutamic acid) provide reactive handles for a wide range of chemical modifications. This allows for the tailoring of the polymer's properties for specific applications. Post-polymerization modification strategies are often employed to introduce new functionalities onto the PGA backbone.

Common modification reactions include amidation and esterification of the carboxylic acid groups. For example, therapeutic agents, targeting ligands, or imaging agents can be conjugated to the polymer. One approach involves modifying the carboxyl functional groups of PGA with D-(+)-glucosamine through amidation using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govnih.govdntb.gov.ua Another strategy is the synthesis of PGA derivatives with orthogonal reactive sites, enabling selective conjugation through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

To further expand the functional diversity of poly(L-glutamic acid)-based materials, various copolymer and hybrid architectures have been developed. These include block copolymers, graft copolymers, and polymer-drug conjugates.

Block Copolymers: Block copolymers can be synthesized by the sequential ring-opening polymerization of different NCA monomers. For instance, poly(γ-benzyl L-glutamate)-block-poly(L-phenylalanine) can be prepared, and after deprotection, the resulting amphiphilic block copolypeptide can self-assemble into nanostructures. elsevierpure.com

Graft Copolymers: Graft copolymers can be created by attaching PGA chains to another polymer backbone or by grafting other polymer chains onto a PGA backbone. For example, copolymacrolactones can be functionalized with amino groups that then initiate the ring-opening polymerization of γ-benzyl-L-glutamate NCA to create a graft copolymer. mdpi.comsigmaaldrich.com

Hybrid Architectures: Hybrid materials can be formed by combining poly(L-glutamic acid) with other classes of materials, such as inorganic nanoparticles or other polymers like polyethylene (B3416737) glycol (PEG). These hybrid architectures often exhibit synergistic properties that are beneficial for applications in drug delivery and tissue engineering.

| Copolymer Architecture | Synthetic Strategy | Example |

| Block Copolymer | Sequential ROP of different NCAs | Poly(L-glutamic acid)-block-poly(L-phenylalanine) elsevierpure.com |

| Graft Copolymer | ROP of NCA from a functionalized polymer backbone | Poly(γ-benzyl-L-glutamate) grafted onto copolymacrolactones mdpi.comsigmaaldrich.com |

| Hybrid Material | Conjugation to other polymers or nanoparticles | Poly(L-glutamic acid)-PEG conjugates |

Table 2: Examples of Poly(L-glutamic acid) Copolymers and Hybrid Architectures

Synthetic Utility in Natural Product and Analogue Synthesis

This compound, and its closely related N-alkoxycarbonyl analogues, are highly valuable chiral building blocks in the asymmetric synthesis of complex natural products and their analogues. Derived from the inexpensive and readily available chiral pool of L-glutamic acid, these compounds provide a robust scaffold for introducing stereocenters with a high degree of control. The N-alkoxycarbonyl protecting group, such as carbethoxy or the more commonly substituted tert-butoxycarbonyl (Boc), is crucial for masking the nucleophilicity of the amino group, enabling regioselective reactions at other positions, and influencing the stereochemical outcome of key bond-forming steps.

A predominant strategy involves the use of the cyclized lactam form, pyroglutamic acid, which is easily derived from glutamic acid. N-alkoxycarbonyl-pyroglutamates serve as powerful intermediates, particularly for diastereoselective alkylation reactions at the C4 position, leading to a wide array of substituted pyrrolidine (B122466) rings—a core motif in many biologically active alkaloids and amino acids.

Synthesis of Carbapyochelin Analogues

A notable application of this strategy is in the synthesis of carbapyochelins, which are carbon-based analogues of the natural siderophore pyochelin. The synthesis commences with commercially available (2S)-N-Boc-pyroglutamic acid tert-butyl ester. This starting material locks the stereochemistry derived from L-glutamic acid, and the N-Boc group directs subsequent transformations.

The key step involves the introduction of an amino group at the C5 position via a highly diastereoselective electrophilic azidation. The N-Boc protecting group is first cleaved and replaced with an N-methyl group. The enolate of the resulting N-methyl proline derivative is then treated with an azide (B81097) source. This azidation reaction proceeds with high diastereoselectivity, which is critical for establishing the correct stereochemistry of the final product. This sequence highlights how the glutamic acid framework, appropriately protected, can be stereoselectively functionalized to build complex, non-proteinogenic amino acid derivatives. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |

| 1 | (2S)-5-(tert-Butoxycarbonyl)-pyrrolidin-2-one | 1. LiHMDS, THF, -78 °C | (2S,5S)-5-(tert-Butoxycarbonyl)-2-(ethoxycarbonylmethyl)pyrrolidin-2-one | 70% | >20:1 |

| 2. Ethyl bromoacetate | |||||

| 2 | Product from Step 1 | 1. 25% TFA/DCM | (2S,5S)-5-Ethoxycarbonylmethyl-1-methylpyrrolidine-2-carboxylic Acid tert-Butyl Ester | - | - |

| 2. Formaldehyde, H₂, Pd/C | |||||

| 3 | Product from Step 2 | 1. LiHMDS, THF, -78 °C | (2S,5S)-5-(Azidomethyl)-1-methylpyrrolidine-2-carboxylic Acid tert-Butyl Ester | 70% | 19:1 |

| 2. Trisyl azide |

Synthesis of Substituted Pyroglutamic Acid Derivatives

The utility of N-protected glutamic acid derivatives extends to the synthesis of analogues with potential therapeutic applications, such as antagonists for P2X7 receptors, which are implicated in neurodegenerative diseases. A methodology for synthesizing enantiomerically enriched 3-aroyl pyroglutamic acid amides demonstrates the versatility of this chiral synthon. mdpi.com

The synthesis begins with a diastereoselective aza-Michael addition to form N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. After N-chloroacetylation, a base-catalyzed 5-exo-tet cyclization furnishes the desired pyroglutamic acid core. The initial stereocenter from the chiral auxiliary directs the formation of new stereocenters, and the resulting pyroglutamate (B8496135) structure is then further elaborated. This strategy showcases the use of amino acid-derived scaffolds to create complex heterocyclic systems with high stereochemical control. mdpi.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Key Feature |

| 1 | Aza-Michael Addition | Chiral amine, Aryl vinyl ketone | N-Substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acid | Diastereoselective formation of the amino acid backbone |

| 2 | N-Chloroacetylation | Chloroacetyl chloride | N-Chloroacetyl derivative | Preparation for cyclization |

| 3 | Intramolecular Cyclization | Base (e.g., K₂CO₃) | 3-Aroyl pyroglutamic acid derivative | 5-exo-tet cyclization to form the lactam ring |

| 4 | Deprotection/Amidation | 1. Acid-catalyzed debenzylation | Final 3-Aroyl pyroglutamic acid amides | Unveiling and derivatization of the final product |

| 2. Amine, Coupling agent |

These examples underscore the strategic importance of this compound and its analogues in modern organic synthesis. By leveraging the inherent chirality of L-glutamic acid and the directing effects of N-alkoxycarbonyl protecting groups, chemists can efficiently construct complex and stereochemically rich molecules that are of interest as natural product analogues and potential pharmaceuticals.

Advanced Analytical and Characterization Techniques for N Carbethoxy L Glutamic Acid and Its Polymers

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Circular Dichroism)

Spectroscopic methods are indispensable for the structural elucidation of N-Carbethoxy-L-glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum of an N-protected glutamic acid derivative will show characteristic signals. For instance, in a related compound, N-phthaloyl-L-glutamic acid anhydride (B1165640), a signal for the single proton of the -CH group appears in the region of 5.46-5.51 ppm. unite.edu.mk Protons of the ethoxy group in the N-carbethoxy moiety would exhibit a triplet for the methyl group and a quartet for the methylene (B1212753) group, while the glutamic acid backbone protons would appear as distinct multiplets.

¹³C-NMR: The carbon NMR spectrum is crucial for confirming the presence of all carbon atoms in the molecule. The chemical shifts of carbonyl carbons in amino acid derivatives are sensitive to their molecular environment, including solvent polarity and hydrogen bonding interactions. mdpi.com Studies on various amino acid derivatives show that intermolecular and intramolecular interactions can be revealed by correlating ¹³C NMR chemical shifts with solvent polarity parameters. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum provides evidence for key structural features through characteristic absorption bands. In studies of glutamic acid and its derivatives, specific vibrational modes are observed. eurjchem.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | ~3101 | researchgate.net |

| O-H (Carboxylic Acid) | Stretching | ~3389 (broad) | researchgate.net |

| C-H (Alkyl) | Stretching | ~2728 | researchgate.net |

| C=O (Carbethoxy & Carboxylic Acid) | Stretching | Observed | eurjchem.com |

Circular Dichroism (CD) Spectroscopy is particularly useful for confirming the stereochemistry of the chiral center at the alpha-carbon. As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Spectroscopic studies of a glutamic acid complex showed a strong intraligand transition in the 200-250 nm range in its CD spectrum, which is characteristic of the amino acid's chiral environment. eurjchem.com This technique is also fundamental in studying the secondary structure (e.g., α-helices, β-sheets) of polymers derived from this compound.

Chromatographic Methods for Purity and Composition Analysis (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography, Size Exclusion Chromatography with Multi-Angle Light Scattering)

Chromatographic techniques are central to assessing the purity of this compound and analyzing the molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment.

Reversed-Phase (RP-HPLC): This is commonly used to separate the target compound from synthesis precursors and byproducts.

Ion-Exchange Chromatography (IEC): Methods using IEC are employed for the analysis of free amino acids. europa.eu For glutamic acid, samples can be extracted with dilute hydrochloric acid, separated on an IEC column, and quantified using post-column derivatization with ninhydrin (B49086) and photometric detection. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for analyzing highly polar compounds like amino acids that show poor retention in reversed-phase chromatography. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) are the premier methods for characterizing polymers. These techniques separate molecules based on their hydrodynamic volume in solution.

SEC with Multi-Angle Light Scattering (SEC-MALS): This is a powerful, absolute method for determining the molecular weight of polymers. researchgate.netmeasurlabs.com Unlike conventional GPC/SEC which relies on calibration with standards, SEC-MALS measures molecular weight directly from first principles by analyzing the scattered light intensity at multiple angles. wyatt.com This allows for the accurate determination of the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (Đ) of polymers derived from this compound. measurlabs.comwyatt.com

| Technique | Principle of Separation | Primary Application for this compound | Key Information Obtained |

|---|---|---|---|

| HPLC (RP, IEC, HILIC) | Partitioning, Ion Exchange, Adsorption | Purity analysis of the monomer | Quantification of impurities and degradation products |

| GPC/SEC-MALS | Hydrodynamic Volume (Size in solution) | Characterization of polymers | Absolute molecular weight distribution (Mn, Mw), Polydispersity Index (Đ) |

Mass Spectrometry for Structural Confirmation and End-Group Analysis

Mass Spectrometry (MS) provides precise molecular weight information and structural details through fragmentation analysis. It is often coupled with a chromatographic separation technique like HPLC (LC-MS) or GPC (GPC-MS). lcms.cz

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique. The ESI mass spectrum can identify the molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. lew.ro Analysis of related glutamic acid-containing peptides shows that dimerization can also be observed, with signals corresponding to ions like [2M+H]⁺. lew.ro

Tandem Mass Spectrometry (MS/MS) is used to fragment selected ions to gain further structural information. A notable fragmentation pathway for peptides with N-terminal glutamic acid involves an initial loss of water, which leads to the cyclization of the terminal residue. researchgate.net This cyclization can influence subsequent fragmentation patterns. researchgate.net Understanding these pathways is crucial for confirming the sequence and identifying modifications in polymers or derivatives. For polymers, MS can also be instrumental in end-group analysis, helping to confirm the identities of the groups at the polymer chain termini.

Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of its derivatives is often stereospecific. Standard analytical methods like IEC-HPLC cannot differentiate between enantiomers. europa.eu Therefore, specialized chiral separation techniques are required.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common approach.

Chiral Stationary Phases (CSPs): This direct method involves using a column where the stationary phase is itself chiral. Amylose-derived CSPs have been successfully used to separate N-derivatized amino acid enantiomers. researchgate.net

Diastereomeric Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. nih.gov

A more advanced approach combines chiral chromatography with mass spectrometry. Chiral HPLC-ESI-MS/MS methods provide rapid and accurate determination of amino acid chiral purity with high sensitivity and selectivity, avoiding the need for complex derivatization steps in some cases. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While chemical methods for the synthesis of N-protected amino acids are well-established, future research will increasingly focus on developing more sustainable and efficient routes to N-Carbethoxy-L-glutamic acid and its analogs.

Key Future Research Areas:

Enzymatic Synthesis: The use of enzymes, such as acylases or N-acetylglutamate synthase (NAGS), offers a green alternative to traditional chemical synthesis. wikipedia.orgresearchgate.netwikipedia.org Research into enzymes that can catalyze the direct carbethoxylation of L-glutamic acid or the synthesis of related N-acyl derivatives could lead to highly specific, high-yield processes under mild, aqueous conditions. researchgate.netnih.gov This approach would minimize the use of harsh reagents and organic solvents.

Biocatalysis and Fermentation: Leveraging microbial fermentation, similar to the large-scale production of L-glutamic acid using organisms like Corynebacterium glutamicum, presents a promising avenue. Genetic engineering of these microorganisms could potentially enable the direct biosynthesis of this compound from simple carbon sources.

Flow Chemistry and Process Intensification: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of reagents. Developing a flow-based process for the N-carbethoxylation of glutamic acid would be a significant step towards more efficient and scalable production.

One-Pot Procedures: Designing multi-step reactions in a single vessel, avoiding the isolation of intermediates, can significantly improve efficiency and reduce waste. acs.org Future work could focus on one-pot syntheses that start from glutamic acid precursors and directly yield this compound without complex purification steps.

Expanded Applications in Advanced Materials Science and Functional Molecule Design

The unique trifunctional nature of this compound—possessing a protected amine and two carboxylic acid groups—makes it an ideal building block for advanced materials and functional molecules. tandfonline.com

Key Future Research Areas:

Biodegradable Polymers: Glutamic acid is a precursor to biodegradable polymers like poly-glutamic acid (PGA), which has applications in drug delivery and environmentally friendly materials. nih.gov this compound can serve as a protected monomer in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to create well-defined polypeptides. nih.govacs.orgmdpi.com Future research could explore the synthesis of novel copolyesters and block-copolypeptides with tailored properties for drug delivery systems, tissue engineering scaffolds, and smart hydrogels. tandfonline.comresearchgate.net

Functional Surfactants: The amphiphilic nature of glutamic acid derivatives allows for their use in creating novel surfactants. nih.gov By modifying the carbethoxy group and the carboxylic acid functions, a new generation of biocompatible and biodegradable surfactants can be designed for applications in cosmetics, pharmaceuticals, and nanotechnology.

Self-Assembling Systems: The specific functionalities of this compound can be used to program the self-assembly of molecules into complex nanostructures like polymersomes, micelles, or fibers. mdpi.com These organized systems are central to developing advanced drug delivery vehicles and materials for molecular electronics.

Orthogonally Protected Building Blocks: The design of glutamic acid analogs with orthogonal protecting groups is crucial for complex peptide synthesis and the creation of peptide macrocycles that can target protein-protein interactions. nih.govmit.edu this compound can be a starting point for creating more sophisticated, multi-functional building blocks for solid-phase peptide synthesis (SPPS).

In-depth Mechanistic Understanding of Derived Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing applications and discovering new ones.

Key Future Research Areas:

Pyroglutamate (B8496135) Formation: The intramolecular cyclization of N-terminal glutamic acid residues to form pyroglutamic acid is a common modification in proteins and antibodies, which can affect their stability and function. nih.govnih.govtaylorandfrancis.com Detailed kinetic and mechanistic studies on the cyclization of this compound under various conditions (pH, temperature, catalysts) can provide valuable insights into controlling this often-undesired side reaction during peptide synthesis and protein formulation. researchgate.netresearchgate.net

Polymerization Kinetics: Investigating the kinetics and mechanism of the ring-opening polymerization of N-carboxyanhydrides derived from this compound is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting polypeptides. acs.org

Hydrolysis and Deprotection Mechanisms: Understanding the precise mechanism of deprotection (removal of the carbethoxy group) is vital for its use in multi-step syntheses. Studying the stability of the carbethoxy group under different chemical environments will allow for its selective removal without affecting other sensitive functional groups in a molecule.

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

Computational tools offer a powerful approach to predict and understand the behavior of this compound at the molecular level, guiding experimental design and accelerating discovery. nih.gov

Key Future Research Areas:

Conformational Analysis: The three-dimensional shape of this compound influences its reactivity and how it interacts with other molecules. Computational analysis can predict the most stable conformers and the energy barriers between them, providing a foundation for understanding its chemical behavior. nih.gov

Quantum Mechanics (QM/MM) Studies: For studying chemical reactions, combined quantum and molecular mechanics (QM/MM) methods can be employed. researchgate.net These approaches can elucidate reaction pathways, calculate activation energies for processes like cyclization or hydrolysis, and provide detailed electronic-level understanding of catalytic mechanisms involving this molecule. researchgate.net

Virtual Screening and Drug Design: In silico docking studies can be used to predict the binding of this compound derivatives to the active sites of enzymes or receptors. nih.gov This can guide the rational design of novel inhibitors, probes, or substrate mimics for therapeutic or diagnostic purposes.

Exploration of this compound as a Tool in Biochemical Research (e.g., as a substrate mimic or chemical probe)

The structural similarity of this compound to L-glutamic acid, combined with the modifying effect of the N-terminal protecting group, makes it a valuable tool for probing biological systems.

Key Future Research Areas:

Enzyme Substrate Mimics: this compound can act as a substrate mimic for enzymes that process L-glutamate, such as glutamate (B1630785) dehydrogenase or ribonucleotide reductase, which has glutamate residues in its active site. wikipedia.orgbasinc.com The carbethoxy group may alter binding affinity or prevent catalysis, allowing researchers to study enzyme-substrate interactions, trap catalytic intermediates, or determine crystal structures of the enzyme-ligand complex.

Glutamate Receptor Probes: As L-glutamate is the primary excitatory neurotransmitter, its receptors are major drug targets. nih.govyoutube.com this compound and its derivatives could be developed as pharmacological probes to investigate the structure and function of different glutamate receptor subtypes (e.g., NMDA, AMPA). nih.gov The size and electronic properties of the carbethoxy group can be systematically varied to map the binding pocket of these receptors.

Chemical Probes for Activity Screening: By attaching a fluorophore or chromophore to this compound, it can be converted into a chemical probe for high-throughput screening of enzyme activity. nih.govnsf.gov For instance, an enzyme that removes the carbethoxy group could trigger a fluorescent signal, enabling the rapid discovery of novel enzymes or inhibitors. nih.gov

Probing Metabolic Pathways: Glutamate is central to numerous metabolic pathways, including amino acid biosynthesis and the urea (B33335) cycle. nih.govmdpi.com Isotopically labeled this compound could be used as a tracer to follow the metabolic fate of glutamate in cells, providing insights into both normal physiology and disease states.

The following table summarizes the key future research directions and their potential impacts.

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Novel and Sustainable Synthetic Routes | Enzymatic synthesis, biocatalysis, and flow chemistry | Greener, more efficient, and scalable production of this compound |

| Advanced Materials Science | Biodegradable polymers, functional surfactants, and self-assembling systems | Development of new biocompatible materials for drug delivery, tissue engineering, and consumer products |

| Mechanistic Understanding | Kinetics of pyroglutamate formation and polymerization | Improved control over chemical reactions, leading to higher purity products and enhanced material properties |

| Computational Chemistry | Molecular dynamics, QM/MM simulations, and virtual screening | Rational design of new molecules and materials, and a deeper understanding of molecular interactions |

| Biochemical Research Tools | Substrate mimics, receptor probes, and metabolic tracers | New insights into enzyme mechanisms, receptor pharmacology, and cellular metabolism |

Q & A

Q. What analytical methods are recommended for quantifying N-Carbethoxy-L-glutamic acid in complex mixtures?

Enzymatic assays (e.g., L-glutamic acid-specific dehydrogenases) and chromatographic techniques such as HPLC or GLC are standard for quantification. Collaborative studies emphasize validating these methods for accuracy, particularly in distinguishing this compound from structurally similar compounds like pyrrolidone carboxylic acid or aconitic acid . For enzymatic methods, ensure substrate specificity by pre-treating samples to hydrolyze interfering esters. For chromatographic approaches, use derivatization (e.g., with benzyl esters) to improve separation and detection sensitivity .

Q. How can researchers synthesize and purify this compound derivatives?

Common synthetic routes involve carbethoxy protection of the amino group in L-glutamic acid. For example, N-Cbz-L-glutamic acid benzyl esters (e.g., 1-benzyl or 5-benzyl esters) are synthesized via carbobenzoxy (Cbz) chloride reactions under controlled pH (8–9) to selectively protect the α- or γ-carboxyl groups. Purification typically employs recrystallization from ethanol/water mixtures, with purity verified by HPLC (>97% by HLC) and melting point analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymorphic transformation kinetics of L-glutamic acid derivatives?

Solvent-mediated transformations (e.g., α → β polymorphs) are influenced by temperature, surface interactions, and nucleation rates. Conflicting reports on transformation rates arise from variations in experimental setups. To address this:

- Use in situ Raman spectroscopy to monitor real-time polymorphic fractions, validated against mechanical mixtures of α/β forms .

- Apply population balance models (PBMs) to decouple dissolution (α-form) and nucleation/growth (β-form) kinetics. For instance, Ono et al. identified β-form growth rate as the rate-limiting step, with activation energy increasing transformation rates at higher temperatures .

- Molecular simulations reveal that α-form surfaces (e.g., {011} crystallographic planes) preferentially adsorb β-conformation molecules, accelerating transformation .

Q. How do additives stabilize metastable polymorphs of this compound?

Additives mimicking the conformation of metastable polymorphs (e.g., α-form) can inhibit stable β-form nucleation. For example, carbamyl derivatives or urea analogs selectively adsorb onto β-form nuclei, destabilizing their growth. Experimental validation involves:

Q. What methodologies address discrepancies in polymorphic transformation data across scales?

Batch crystallization studies often report divergent transformation times due to differences in mixing efficiency or supersaturation gradients. Mitigation strategies include:

- Scaling experiments using consistent seed crystals (e.g., 50–100 µm α-form particles).

- Combining FBRM (for chord length distribution) and PVM (for morphology tracking) to correlate microscale nucleation with macroscale kinetics .

- Temperature-controlled reactors (±0.1°C) to minimize thermal fluctuations, as β-form growth rates vary exponentially with temperature (e.g., 25°C vs. 35°C) .

Methodological Considerations

- Data Validation : Cross-reference HPLC purity data with fluorometric assays to detect trace impurities (<1%) that may skew polymorphic outcomes .

- Model Calibration : Fit PBMs to experimental crystal size distributions (CSD) using nonlinear regression, with dissolution/growth rates derived from Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.